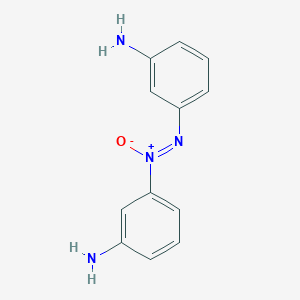

Azoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)-(3-aminophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGYNCWNFYWANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+](C2=CC=CC(=C2)N)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-13-3 | |

| Record name | Azoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

thermal stability and decomposition of azoxyaniline compounds

An In-depth Technical Guide to the Thermal Stability and Decomposition of Azoxyaniline Compounds

Authored by: A Senior Application Scientist

Introduction

This compound compounds, a fascinating class of aromatic molecules, hold a unique position at the intersection of dye chemistry, liquid crystal research, and energetic materials science. Characterized by two aniline moieties linked by an azoxy bridge (–N=N(O)–), these compounds exhibit a rich and complex thermal behavior that is critical to their synthesis, storage, and application. Their potential use as precursors in the synthesis of high-performance polymers and pharmaceuticals necessitates a thorough understanding of their thermal stability and decomposition pathways. The presence of the energetic azoxy group, coupled with the reactive amino functionalities, makes their thermal decomposition a subject of significant interest and concern for researchers and chemical process safety professionals.

This technical guide provides a comprehensive exploration of the . As a Senior Application Scientist, the insights presented herein are synthesized from established principles of physical organic chemistry, thermal analysis data from analogous compounds, and field-proven analytical methodologies. We will delve into the key factors governing their stability, propose likely decomposition mechanisms, and provide detailed protocols for their synthesis and thermal characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these materials.

I. Synthesis of this compound Compounds: A Representative Protocol

The synthesis of this compound compounds can be approached through several routes, with one of the most direct being the controlled oxidation of the corresponding anilines. The following protocol outlines a representative synthesis for p,p'-azoxyaniline, leveraging modern synthetic methods for the selective formation of the azoxy bridge.[1]

Step-by-Step Synthesis of p,p'-Azoxyaniline

Objective: To synthesize p,p'-azoxyaniline from p-phenylenediamine via controlled oxidation.

Materials:

-

p-Phenylenediamine

-

Hydrogen peroxide (30% solution)

-

Sodium fluoride (NaF)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-phenylenediamine (1.0 mmol) in acetonitrile (10 mL).

-

Addition of Base and Oxidant: To the stirred solution, add sodium fluoride (2.0 mmol). Subsequently, add 30% hydrogen peroxide (2.0 mmol) dropwise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel to yield pure p,p'-azoxyaniline.

Causality Behind Experimental Choices:

-

Choice of Oxidant: Hydrogen peroxide is a clean and efficient oxidant for this transformation.

-

Role of the Base: The base, in this case, sodium fluoride, plays a crucial role in modulating the reactivity of the aniline and promoting the formation of the azoxy linkage over other oxidation products like nitro compounds.[1]

-

Solvent Selection: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and reagents.

Caption: Synthetic pathway for p,p'-azoxyaniline.

II. Thermal Analysis of this compound Compounds

The are best investigated using a combination of thermoanalytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this purpose.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] For this compound compounds, DSC can reveal:

-

Melting Point: The temperature at which the solid compound transitions to a liquid.

-

Phase Transitions: Azoxy compounds are known to form liquid crystal phases. For instance, p-azoxyanisole, a close analog of p,p'-azoxyaniline, exhibits a nematic liquid crystal phase.[3] DSC can detect the enthalpy changes associated with these transitions.

-

Decomposition Temperature and Enthalpy: The onset temperature of decomposition and whether the process is exothermic or endothermic. The decomposition of azoxy compounds is typically a highly exothermic event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[4] When analyzing this compound compounds, TGA provides information on:

-

Decomposition Onset Temperature: The temperature at which the compound begins to lose mass due to the evolution of gaseous decomposition products.

-

Decomposition Stages: The TGA curve can indicate whether the decomposition occurs in a single step or multiple steps.

-

Residual Mass: The amount of non-volatile residue remaining after decomposition.

Experimental Protocol for Thermal Analysis

Objective: To determine the thermal stability and decomposition characteristics of an this compound compound using DSC and TGA.

Instrumentation:

-

Differential Scanning Calorimeter

-

Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into an aluminum DSC pan or a ceramic TGA pan.

-

DSC Analysis:

-

Place the sealed pan in the DSC cell.

-

Heat the sample from room temperature to a temperature beyond its decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

TGA Analysis:

-

Place the pan in the TGA furnace.

-

Heat the sample over the same temperature range and at the same heating rate as the DSC analysis, under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

Caption: Workflow for DSC and TGA analysis.

III. Factors Influencing the Thermal Stability of this compound Compounds

The thermal stability of this compound compounds is not an intrinsic constant but is influenced by several molecular and environmental factors.

Nature and Position of Substituents

The type and position of substituents on the aniline rings have a profound effect on the stability of the azoxy bridge.

-

Electron-donating groups (EDGs) , such as the amino group (–NH₂) itself, can destabilize the molecule by increasing the electron density on the aromatic ring, which can facilitate certain decomposition pathways.

-

Electron-withdrawing groups (EWGs) , such as a nitro group (–NO₂), generally increase the thermal stability of aromatic azo and azoxy compounds.[5] This is attributed to the stabilization of the aromatic system and the increased bond dissociation energy of the C–N bonds.[5]

-

Positional Isomerism (Ortho vs. Para): Ortho-substituted compounds may exhibit lower thermal stability compared to their para-isomers due to steric hindrance. Bulky groups in the ortho position can twist the aromatic rings out of planarity with the azoxy group, weakening the overall conjugated system and potentially lowering the decomposition temperature.

The Azoxy Bridge

The azoxy group is inherently energetic. Compared to the corresponding azo (–N=N–) linkage, the N–O bond in the azoxy group is a weak point and can be the site of initial bond cleavage during thermal decomposition.

Intermolecular Interactions

In the solid state, intermolecular forces such as hydrogen bonding and π-π stacking can significantly influence thermal stability. The amino groups in azoxyanilines can participate in hydrogen bonding, which may increase the energy required to disrupt the crystal lattice and initiate decomposition.

| Compound/Feature | Effect on Thermal Stability | Reason |

| Electron-withdrawing groups | Increases | Stabilization of the aromatic system.[5] |

| Electron-donating groups | Decreases | Increased electron density may facilitate decomposition. |

| Bulky ortho-substituents | Decreases | Steric hindrance can weaken the conjugated system. |

| Hydrogen bonding | Increases | Stronger intermolecular forces in the crystal lattice. |

IV. Proposed Thermal Decomposition Mechanism

While specific experimental data on the decomposition products of azoxyanilines is scarce, a plausible decomposition mechanism can be proposed based on the known chemistry of azoxy and azo compounds. The decomposition is likely to be a complex, multi-step process involving radical intermediates.

Initiation: The initial step is likely the homolytic cleavage of the weakest bond in the molecule. This could be either the N–O bond or one of the C–N bonds of the azoxy group.

Propagation: The resulting radicals can then undergo a cascade of reactions, including:

-

Loss of Nitrogen: Azo compounds are well-known to thermally decompose with the extrusion of nitrogen gas (N₂) to form two aromatic radicals.[5] A similar pathway is plausible for azoxy compounds, potentially with the initial loss of N₂O or subsequent reactions leading to N₂.

-

Radical Recombination and Rearrangement: The aromatic radicals formed can recombine to form polymeric materials or undergo rearrangement and fragmentation.

-

Reactions of the Amino Group: The amino groups can also participate in the decomposition, potentially leading to the formation of ammonia and other nitrogen-containing fragments.

Termination: The reaction terminates when radicals combine to form stable, non-reactive products.

Caption: Proposed thermal decomposition pathway.

V. Analysis of Decomposition Products

To fully elucidate the decomposition mechanism, the gaseous and solid products must be identified. A powerful technique for this is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) .

Py-GC-MS Protocol

-

Pyrolysis: A small amount of the this compound sample is rapidly heated to its decomposition temperature in an inert atmosphere within a pyrolyzer.

-

Gas Chromatography (GC): The volatile decomposition products are swept into a GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry (MS): The separated components are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

This technique can identify small gaseous molecules like N₂, CO, and NH₃, as well as larger aromatic fragments.

Conclusion

The are governed by a complex interplay of their molecular structure and intermolecular forces. While direct experimental data for these specific compounds is limited, a robust understanding can be built by drawing analogies from closely related molecules such as p-azoxyanisole and substituted azobenzenes. The presence of the energetic azoxy group and the reactive amino functionalities suggests that these compounds will undergo exothermic decomposition at elevated temperatures, likely proceeding through a radical mechanism involving the cleavage of the C–N or N–O bonds and the evolution of nitrogenous gases.

For researchers and professionals working with these materials, a thorough thermal analysis using DSC and TGA is imperative for ensuring safe handling and processing. Further studies employing techniques like Py-GC-MS are needed to definitively identify the decomposition products and fully elucidate the decomposition pathways. This guide provides the foundational knowledge and practical protocols to safely and effectively investigate the thermal behavior of this important class of compounds.

References

-

Molecular Structure of p-azoxyanisole | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (n.d.). Google Patents.

-

A Comparative Study of Structure, Energetic Performance and Stability of Nitro-NNO-azoxy Substituted Explosives. | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

The DSC thermograms of the fully annealed systems. (A) Pure... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base | ACS Omega. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Thermal stability improvement of azobenzene for the integration of photochemical and solar thermochemical energy conversion. (n.d.). University of Twente Research Information. Retrieved January 26, 2026, from [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek. Retrieved January 26, 2026, from [Link]

-

Synthesis of p-isopropylaniline. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. (n.d.). Longdom Publishing. Retrieved January 26, 2026, from [Link]

-

Thermal decomposition of peroxyacrylic nitric anhydride (APAN). (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

-

Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. (n.d.). SciRP.org. Retrieved January 26, 2026, from [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 26, 2026, from [Link]

-

p-Nitroaniline : Organic synthesis. (2020, October 15). YouTube. Retrieved January 26, 2026, from [Link]

-

The Chemical Properties and Applications of Azoxybenzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]

-

Synthesis and thermal analysis of polyaniline (PANI). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Thermal degradation of azobenzene dyes. (n.d.). Digital Scholarship @ TSU. Retrieved January 26, 2026, from [Link]

-

Synthesis of p-Nitroaniline. (2023, May 4). YouTube. Retrieved January 26, 2026, from [Link]

-

Azoxybenzene. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Simultaneous Thermal Analyzer (STA/TGA-DSC). (n.d.). NETZSCH Analyzing & Testing. Retrieved January 26, 2026, from [Link]

-

Kinetics of Thermal Decomposition of 1,1-Bis(Methoxy-NNO-Azoxy)-3-Nitro-3-Azabutane. (2023, April 11). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 26, 2026, from [Link]

-

(PDF) Thermal degradation of azobenzene dyes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

The Azoxy Functional Group: A Journey from Serendipitous Discovery to Synthetic Staple

An In-depth Technical Guide on the Historical Context and Discovery of Azoxy Compounds

For researchers, scientists, and drug development professionals, understanding the genesis of a chemical class is not merely an academic exercise. It provides a fundamental appreciation for the challenges overcome, the intellectual leaps made, and the evolution of techniques that now underpin modern synthetic and analytical chemistry. The story of azoxy compounds—characterized by the R-N=N⁺(O⁻)-R' functional group—is a compelling narrative that begins in the crucible of 19th-century organic chemistry and extends to the discovery of potent, biologically active natural products. This guide provides a comprehensive historical and technical overview of the discovery and development of this intriguing class of molecules.

The Dawn of Aromatic Chemistry: Zinin's Pioneering Reductions and the First Azoxy Compound

The story of azoxy compounds is inextricably linked to the pioneering work of Russian chemist Nikolai Nikolaevich Zinin and the burgeoning field of aromatic chemistry in the mid-19th century. Zinin's primary focus was on the reduction of aromatic nitro compounds, a critical transformation that would unlock the synthesis of anilines and, consequently, the aniline dye industry.[1] In 1842, he developed the famed "Zinin reduction," which utilized ammonium sulfide to convert nitroaromatics into their corresponding amines.[2]

It was in the course of these investigations that Zinin, in 1845 , first synthesized azoxybenzene .[3] This seminal discovery was an outcome of his systematic study of the reduction of nitrobenzene.[3] The formation of azoxybenzene is now understood to proceed through the condensation of two key intermediates generated during the partial reduction of nitrobenzene: phenylhydroxylamine and nitrosobenzene.[4]

Zinin's work laid the absolute foundation for the field. Although his primary goal was the synthesis of amines, his meticulous investigation of the reaction pathways led to the isolation and identification of the first member of the azoxy class. This discovery, however, remained something of a chemical curiosity for several decades, with its full synthetic potential and unique reactivity yet to be explored.

A Puzzling Transformation: The Wallach Rearrangement

Nearly four decades after Zinin's initial synthesis, the next major milestone in azoxy chemistry was discovered. In 1880 , German chemist Otto Wallach observed that treating azoxybenzene with concentrated sulfuric acid induced a fascinating transformation.[5][6] The product was not what might have been expected from a simple reaction; instead, it was a hydroxylated azo compound, primarily p-hydroxyazobenzene.[5][6] This reaction became known as the Wallach rearrangement .

The discovery of the Wallach rearrangement presented a significant mechanistic puzzle to the chemists of the era. The question of whether the reaction was intramolecular or intermolecular, and the precise pathway of the oxygen atom's migration, would be the subject of extensive research for over a century.[6]

Early mechanistic inquiries were limited by the available analytical tools. However, through careful product analysis and kinetic studies, chemists began to piece together the puzzle. Key observations that shaped the mechanistic understanding include:

-

The reaction requires a strong acid catalyst.[5]

-

For asymmetrically substituted azoxybenzenes, the hydroxyl group preferentially migrates to the para position of the more distant aromatic ring.[7]

-

Isotopic labeling studies eventually confirmed that the oxygen atom in the final phenol product is sourced from the solvent (water), not from the azoxy group itself, indicating an intermolecular process.[5]

It wasn't until the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), that the key intermediate could be directly observed. In a landmark experiment using a superacid medium (fluoroantimonic acid) at low temperatures, researchers were able to identify a highly unusual, dicationic intermediate (R-N⁺=N⁺-R), confirming a long-hypothesized two-proton mechanism.[5][8]

Expansion of the Synthetic Arsenal: Beyond Nitro-Reductions

While Zinin's reduction of nitro compounds was the first method, the 20th century saw the development of more versatile and controlled synthetic routes to azoxy compounds. These methods were crucial for accessing unsymmetrically substituted and aliphatic azoxy compounds, which were difficult to obtain previously.

| Method | Description | Advantages | Historical Context / Limitations |

| Oxidation of Azo Compounds | Symmetrical azo compounds (R-N=N-R) can be oxidized to the corresponding azoxy compounds using peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (mCPBA).[9] | Good for symmetrical compounds; reaction conditions are generally mild. | The direct precursor, the azo compound, must first be synthesized. Oxidation of unsymmetrical azo compounds often leads to a mixture of regioisomers.[9] |

| Condensation of Nitroso Compounds | Condensation of a nitroso compound (R-N=O) with a hydroxylamine (R'-NHOH) provides a direct route to potentially unsymmetrical azoxy compounds.[4][10] | A key method for synthesizing unsymmetrical azoxy compounds with good regiocontrol. | The stability and accessibility of the nitroso and hydroxylamine starting materials can be a limitation. |

| Reductive Dimerization of Nitrosoarenes | In some conditions, nitrosoarenes can undergo reductive dimerization to form azoxybenzenes, a method that can be performed without additional catalysts.[11] | Can be a simple, one-step process from the nitroso precursor. | Scope can be limited by the substitution pattern on the aromatic ring. |

These evolving synthetic strategies transformed azoxy compounds from laboratory curiosities into accessible building blocks for more complex molecular architectures.

The Rise of Spectroscopy: Elucidating the Azoxy Structure

The definitive characterization of the azoxy functional group and the elucidation of complex reaction mechanisms like the Wallach rearrangement were only made possible by the development of spectroscopic techniques.

The timeline of spectroscopic application in chemistry was critical:

-

Late 1850s: Gustav Kirchhoff and Robert Bunsen established the principles of spectral analysis, linking chemical elements to unique spectral lines, laying the groundwork for all spectroscopic methods.[12][13]

-

Mid-20th Century: The development of commercial infrared (IR) spectrometers, spurred by research needs during World War II, allowed chemists to identify functional groups based on their characteristic vibrational frequencies.[13] The N=N stretch and the N-O stretch of the azoxy group provided key diagnostic peaks.

-

1950s-1960s: The advent of commercial Nuclear Magnetic Resonance (NMR) spectroscopy revolutionized structural organic chemistry. ¹H and ¹³C NMR allowed for the precise mapping of the molecular skeleton, distinguishing between isomers and providing incontrovertible evidence for proposed structures.

-

Modern Techniques: Advanced methods like photoelectron spectroscopy have been used to study the electronic structure and orbital energies of azoxy compounds, providing deep insight into their bonding and reactivity.[14]

These tools moved the field from reliance on classical methods like melting point determination and derivatization to the direct observation and characterization of molecules, solidifying the structural understanding of the azoxy group.[7]

Nature's Azoxy Compounds: A New Frontier

For over a century, azoxy compounds were known exclusively as synthetic creations. This changed in the mid-20th century with the discovery of naturally occurring azoxy compounds, opening a new chapter in their history and revealing their significance in biology. These natural products often exhibit potent biological activities, making them of great interest to drug development professionals.[15]

This discovery timeline highlights the expansion of azoxy compounds from the synthetic realm into natural product chemistry, where they continue to be a source of inspiration for new therapeutic agents.

Conclusion

The journey of azoxy compounds from their initial, almost accidental, synthesis by Nikolai Zinin in 1845 to their current status as versatile synthetic intermediates and biologically relevant natural products is a testament to the evolution of organic chemistry. The intellectual challenge posed by the Wallach rearrangement drove mechanistic studies for over a century, pushing the boundaries of physical organic chemistry. Concurrently, the expansion of the synthetic toolkit and the revolutionary impact of spectroscopic analysis have given chemists a firm grasp on the synthesis and characterization of this unique functional group. For today's researchers, this rich history provides a crucial context for the continued exploration of azoxy compounds in materials science, synthesis, and the development of new medicines.

References

-

Buncel, E., & Dolenko, A. (2011). Study of the Wallach rearrangement and related processes in the 100% sulfuric acid region. ResearchGate. Available at: [Link]

-

Cox, R. A., Dolenko, A., & Buncel, E. (1974). The Wallach rearrangement. Part XIV. Rearrangements of azoxynaphthalenes in sulphuric acid. Kinetics and mechanisms. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Gore, P. H., & Hughes, G. K. (1959). THE IDENTIFICATION OF AZOXY COMPOUNDS. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Wallach rearrangement. Wikipedia. Available at: [Link]

-

chemeurope.com. (n.d.). Wallach rearrangement. chemeurope.com. Available at: [Link]

-

Novak, I. (2009). The Photoelectron Spectroscopy of Hydrazo, Azo and Azoxy Compounds. ResearchGate. Available at: [Link]

-

Kim, J. K., et al. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, J., et al. (2021). Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications. Available at: [Link]

-

Szczepankiewicz, W. (2018). Nikolai Nikolaevich Zinin (1812-1880) ‒ eminent Russian chemist-organic, discoverer of the method of receiving aniline by nitrobenzene reduction. Redalyc. Available at: [Link]

-

Russia-InfoCentre. (n.d.). Nikolai Zinin Russian chemist. Russia-InfoCentre. Available at: [Link]

-

Buncel, E., & Lawton, B. T. (1963). part 11.' kinetics and mechanism of the acid-catalyzed rearrangement of azoxybenzene. Canadian Journal of Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2026). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Available at: [Link]

- Google Patents. (n.d.). Preparation method of azobenzene compounds. Google Patents.

-

Spectroscopy. (n.d.). History of spectroscopy. Spectroscopy. Available at: [Link]

-

Boysen, M. M. K. (2009). Product Class 5: Aliphatic Azoxy Compounds (Aliphatic Diazene Oxides). Thieme Chemistry. Available at: [Link]

-

Vibzz Lab. (2023). Azoxybenzene : Organic Synthesis. YouTube. Available at: [Link]

-

PubChem. (n.d.). Azoxybenzene. PubChem. Available at: [Link]

-

Oae, S., & Fukumoto, T. (1963). The Wallach Rearrangement of Azoxybenzene. J-STAGE. Available at: [Link]

-

Wikipedia. (n.d.). Nikolay Zinin. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). History of spectroscopy. Wikipedia. Available at: [Link]

-

Encyclopedia.com. (n.d.). Zinin, Nikolay Nikolaevich. Encyclopedia.com. Available at: [Link]

-

Wikipedia. (n.d.). Azoxybenzene. Wikipedia. Available at: [Link]

-

Wibowo, M., & Ding, L. (2020). Chemistry and Biology of Natural Azoxy Compounds. PubMed. Available at: [Link]

-

Taylor, K. G., & Li, T. (1988). A Directed, general synthesis of azoxy-compounds containing alkyl, aryl, ester, acyl, and amide groups. RSC Publishing. Available at: [Link]

Sources

- 1. encyclopedia.com [encyclopedia.com]

- 2. Nikolay Zinin - Wikipedia [en.wikipedia.org]

- 3. Nikolai Zinin Russian chemist :: people :: Russia-InfoCentre [russia-ic.com]

- 4. Azoxybenzene - Wikipedia [en.wikipedia.org]

- 5. Wallach rearrangement - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Wallach_rearrangement [chemeurope.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. grokipedia.com [grokipedia.com]

- 13. History of spectroscopy - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Chemistry and Biology of Natural Azoxy Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of Azoxyaniline

Introduction

Azoxybenzenes, including the parent compound azoxyaniline (commonly known as azoxybenzene), are a class of organic compounds characterized by the R-N=N(O)-R' functional group. They serve as crucial intermediates in the synthesis of azo dyes, pharmaceuticals, and liquid crystals. The synthesis of azoxybenzene is a classic example of a controlled reduction reaction in organic chemistry.

This document provides a detailed, field-proven protocol for the synthesis of azoxybenzene from nitrobenzene. The chosen method involves the partial reduction of nitrobenzene using a mild reducing agent, glucose, in an alkaline methanolic solution. This approach is favored for its reliability, use of readily available reagents, and relatively high yield. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and outline the necessary safety and characterization protocols.

Reaction Principle and Mechanism

The synthesis of azoxybenzene from nitrobenzene is a multi-step reduction and condensation process. In a strongly alkaline medium, a reducing agent provides the electrons necessary to partially reduce the nitro group (-NO₂) of two nitrobenzene molecules.

The key steps in the mechanism are:

-

Partial Reduction: One molecule of nitrobenzene is reduced to nitrosobenzene (C₆H₅NO).

-

Further Reduction: Another molecule of nitrobenzene is reduced to N-phenylhydroxylamine (C₆H₅NHOH).[1][2]

-

Condensation: The two reactive intermediates, nitrosobenzene and N-phenylhydroxylamine, then undergo a condensation reaction.[2] This involves a nucleophilic attack from the nitrogen atom of N-phenylhydroxylamine onto the nitrogen atom of the nitroso group.[2]

-

Dehydration: The resulting intermediate eliminates a molecule of water to form the stable azoxybenzene product (C₆H₅N(O)NC₆H₅).[1]

Role of Reagents:

-

Nitrobenzene (C₆H₅NO₂): The starting material and electrophile.

-

Sodium Hydroxide (NaOH): Creates the necessary strong alkaline environment for the reduction to proceed.

-

Glucose (C₆H₁₂O₆): Acts as a mild reducing sugar.[3] Under basic conditions, the aldehyde group of glucose is readily oxidized to gluconic acid, providing the electrons for the reduction of nitrobenzene.[3]

-

Methanol (CH₃OH): Serves as the solvent for the reaction, dissolving the organic substrate and the alkaline medium.

Materials and Reagents

Proper preparation and handling of materials are critical for the success and safety of the synthesis.

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 6.2 g (5.17 mL) | 0.050 | Toxic, handle with extreme caution in a fume hood.[4] |

| Sodium Hydroxide | NaOH | 40.00 | 10.0 g | 0.250 | Corrosive, handle with care. |

| Methanol | CH₃OH | 32.04 | 40 mL | 0.988 | Flammable solvent. |

| Distilled Water | H₂O | 18.02 | ~500 mL | - | For workup and washing. |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |

Equipment:

-

100 mL Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating for an extended period)

-

Heating mantle or water bath

-

Buchner funnel and filter flask

-

Filter paper

-

Beakers (various sizes)

-

Graduated cylinders

-

Melting point apparatus

-

Standard laboratory glassware

Detailed Experimental Protocol

This protocol is designed to be completed within a standard laboratory period, with attention to key checkpoints for ensuring reaction completion and product purity.

Part A: Reaction Setup and Synthesis

-

Prepare the Alkaline Solution: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of sodium hydroxide pellets. Carefully add 40 mL of methanol to the flask. Stir the mixture until the sodium hydroxide is completely dissolved. Note: This dissolution is exothermic and the flask will become warm.

-

Add Nitrobenzene: Once the sodium hydroxide solution has cooled slightly, carefully add 6.2 g (5.17 mL) of nitrobenzene to the flask while stirring.[5] The solution will initially be a pale yellow.

-

Initiate Reaction: Gently heat the mixture to approximately 50-60°C using a water bath or heating mantle. The solution will gradually darken, turning reddish-brown and then nearly black, indicating the progress of the reaction. Maintain this temperature with continuous stirring for 30-45 minutes.

-

Monitor Reaction: The reaction is typically complete when the initial oily layer of nitrobenzene disappears and the solution becomes a dark, homogenous mixture. A color change to a deep red or brown is a strong indicator.

Part B: Product Isolation and Workup

-

Quenching the Reaction: After the heating period, remove the flask from the heat source and allow it to cool to room temperature.

-

Precipitation: Pour the dark reaction mixture into a beaker containing approximately 400 mL of cold distilled water. Stir vigorously. The crude azoxybenzene will precipitate as a yellow-orange solid.

-

Isolation by Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter paper with copious amounts of distilled water until the filtrate runs clear and is neutral to pH paper. This step is crucial to remove any residual sodium hydroxide and other water-soluble impurities.

-

Drying: Press the solid product between sheets of filter paper to remove excess water. Allow the product to air-dry completely, or dry in a desiccator. The expected crude yield is approximately 5-6 grams.

Part C: Purification by Recrystallization

-

Solvent Selection: Ethanol (95%) is an effective solvent for the recrystallization of azoxybenzene.

-

Dissolution: Transfer the crude, dry solid to a small Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. Keep the solution heated on a hot plate while adding the solvent.

-

Crystallization: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Pale yellow, needle-like crystals of pure azoxybenzene will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Final Filtration: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the final product in a desiccator or a vacuum oven at low heat. The final yield of pure azoxybenzene should be in the range of 4-5 grams.

Characterization

To validate the identity and purity of the synthesized azoxybenzene, the following characterization should be performed:

-

Melting Point: Pure trans-azoxybenzene has a sharp melting point of 36°C. A broad melting range would indicate the presence of impurities.

-

Appearance: The final product should be a pale yellow, crystalline solid.

-

Spectroscopy (Optional): For rigorous confirmation, techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the molecular structure.

Safety Precautions

CHEMICAL HAZARDS:

-

Nitrobenzene: Highly toxic and a suspected carcinogen.[4] It is readily absorbed through the skin and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4] Always handle nitrobenzene in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles. [6][7][8]

-

Sodium Hydroxide: A strong base that is highly corrosive and can cause severe chemical burns upon contact with skin or eyes. Handle with care and wear appropriate PPE.

-

Methanol: A flammable and toxic solvent. Avoid inhalation of vapors and prevent contact with skin and eyes. Ensure there are no open flames or ignition sources in the laboratory.[7]

PROCEDURAL SAFETY:

-

Ventilation: The entire procedure must be performed in a well-ventilated chemical fume hood.[6][9]

-

Spill Management: In case of a spill, absorb with an inert material like vermiculite or sand and dispose of it as hazardous chemical waste.[7][9]

-

Waste Disposal: All chemical waste, including the filtrate and any residual reagents, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the azoxybenzene synthesis protocol.

Caption: Workflow for the synthesis of azoxybenzene.

References

-

Azoxybenzene : Organic Synthesis - YouTube. (2023). Available at: [Link]

-

Azoxybenzene can be obtained by the treatment of nitro-benzene with - Vedantu. (n.d.). Available at: [Link]

-

Safety Data Sheet: Nitrobenzene. (2025). Carl ROTH. Available at: [Link]

-

Reduction of Nitrobenzene to Aniline. (2019). ResearchGate. Available at: [Link]

-

Purification and characterization of a new L-amino acid oxidase from Daboia russellii siamensis venom. (2009). PubMed. Available at: [Link]

-

A Direct Method for the Efficient Synthesis of Hydroxyalkyl-Containing Azoxybenzenes. (n.d.). Available at: [Link]

-

Hazard Summary: Nitrobenzene. (n.d.). New Jersey Department of Health. Available at: [Link]

-

Reduction of nitrobenzene in alkaline medium. (2020). Chemistry Stack Exchange. Available at: [Link]

-

The preparation of phenylamine (aniline). (n.d.). Chemguide. Available at: [Link]

- CN101851175A - Preparation method of azobenzene compounds. (n.d.). Google Patents.

-

Material Safety Data Sheet Nitrobenzene. (n.d.). Vastani. Available at: [Link]

-

Schematic illustration of direct hydrogenation of nitrobenzene to... (n.d.). ResearchGate. Available at: [Link]

-

Aniline Synthesis via Tin Reduction (Science Explained). (2024). YouTube. Available at: [Link]

- CN103265450A - Method for photocatalytic synthesis of azoxybenzene and azobenzene compounds. (n.d.). Google Patents.

-

Make aniline by reduction nitrobencene with NaCl and Fe. (2023). YouTube. Available at: [Link]

-

Nitrobenzene can be converted into azobenzene by reduction with. (2021). YouTube. Available at: [Link]

-

Safety Data Sheet: Nitrobenzene. (2015). Carl ROTH. Available at: [Link]

-

Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene. (2025). RSC Publishing. Available at: [Link]

-

Why is solution Glucose and NaOH acts as reducing agent ?. (2019). ResearchGate. Available at: [Link]

Sources

- 1. Azoxybenzene can be obtained by the treatment of nitrobenzene class 12 chemistry CBSE [vedantu.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. nj.gov [nj.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. carlroth.com [carlroth.com]

- 7. vastanichem.com [vastanichem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. carlroth.com [carlroth.com]

analytical techniques for quantifying azoxyaniline in a mixture

Application Note: AN-2026-01

Topic: High-Throughput Quantification of Azoxyaniline in Complex Mixtures using Chromatographic Techniques

Abstract

This application note provides a comprehensive guide for the quantitative analysis of this compound in various mixtures, a critical task in pharmaceutical development, industrial chemical synthesis, and environmental monitoring. Due to its potential presence as a synthetic intermediate, impurity, or degradation product, robust and reliable quantification methods are essential. This document details two primary analytical techniques: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed, step-by-step protocols, explain the rationale behind key experimental choices, and provide guidelines for method validation in accordance with ICH Q2(R1) standards.[1][2][3] The aim is to equip researchers, scientists, and quality control professionals with the necessary tools to develop and implement accurate and precise analytical methods for this compound quantification.

Introduction and a Priori Considerations

This compound (CAS No. 2143-59-1 for 2,2'-Azoxyaniline) is an aromatic compound characterized by the azoxy functional group (-N=N(O)-) linking two aniline moieties. The quantification of this compound is often challenging due to the presence of structurally similar compounds, such as isomers, related azo compounds, or aniline derivatives, in the sample matrix.[4] The selection of an appropriate analytical technique is paramount and depends on factors like the sample matrix complexity, required sensitivity, and the specific isomer of interest.

Causality of Method Selection:

-

HPLC-UV/DAD is the preferred method for routine quality control due to its robustness, high precision, and the ability to separate non-volatile or thermally labile compounds without derivatization. The presence of the chromophoric azoxy group and aromatic rings in this compound allows for sensitive detection using UV-Vis spectrophotometry.[5][6]

-

GC-MS offers superior selectivity and sensitivity, making it ideal for trace-level detection and unambiguous identification in complex matrices like environmental samples. Its suitability, however, depends on the thermal stability and volatility of the this compound isomer. Mass spectrometry provides structural confirmation, which is invaluable for impurity profiling.[7][8][9]

This guide will focus on providing a robust framework for both techniques, enabling the user to select and tailor the methodology to their specific analytical needs.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Operation

RP-HPLC separates analytes based on their differential partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, e.g., C18) and a polar mobile phase. This compound, being a moderately polar compound, is retained on the hydrophobic C18 column. By precisely controlling the composition of the mobile phase (e.g., the ratio of aqueous buffer to an organic modifier like acetonitrile or methanol), the retention time of this compound can be modulated to achieve separation from other components in the mixture.[10][11] A Diode Array Detector (DAD) continuously measures the absorbance across a range of UV-Vis wavelengths, allowing for quantification at the wavelength of maximum absorbance (λmax) and simultaneous assessment of peak purity.

Experimental Protocol: HPLC-UV/DAD

3.2.1 Reagents and Materials

-

This compound reference standard (purity ≥98%)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

Deionized water (≥18.2 MΩ·cm)

-

Formic acid or Ammonium acetate (for mobile phase buffering, if required)

-

0.22 µm or 0.45 µm syringe filters (PTFE or nylon, solvent compatibility dependent)

3.2.2 Preparation of Standards and Samples

-

Primary Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 ACN:Water). Sonicate for 5 minutes to ensure complete dissolution. This stock should be stored protected from light at 2-8°C.

-

Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock standard with the mobile phase. A minimum of five concentration levels is recommended for constructing the calibration curve.[1]

-

Sample Preparation: The goal is to extract this compound into a clean solution compatible with the mobile phase.

-

For solid samples (e.g., drug substance): Accurately weigh the sample, dissolve in the stock solution solvent, sonicate, dilute to a concentration within the calibration range, and filter through a 0.22 µm syringe filter prior to injection.

-

For liquid mixtures: Perform a liquid-liquid or solid-phase extraction (SPE) if necessary to remove interfering matrix components. Dilute the final extract to fall within the calibration range and filter.

-

3.2.3 Instrumentation and Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | Provides stable flow rates and precise injections crucial for quantification. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry-standard for retaining moderately polar aromatic compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and provides consistent pH. ACN is a strong organic modifier. |

| Gradient | 0-15 min: 40% B to 90% B15-17 min: 90% B17-18 min: 90% B to 40% B18-23 min: 40% B (Re-equilibration) | A gradient elution is effective for mixtures with components of varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temp. | 30 °C[12] | Maintains consistent retention times and improves peak symmetry. |

| Injection Vol. | 10 µL[12] | Balances sensitivity with the risk of column overloading. |

| Detector | Diode Array Detector (DAD) | Allows for quantification at λmax and peak purity analysis. |

| Detection λ | Monitor at λmax of this compound (~350 nm) | Provides maximum sensitivity for the analyte. A full spectrum (e.g., 200-400 nm) should be recorded. |

3.2.4 Data Analysis

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Perform a linear regression analysis on the curve. The coefficient of determination (r²) should be ≥0.999.

-

Quantify the amount of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

HPLC-UV/DAD Workflow Diagram

Caption: Workflow for the quantification of this compound by HPLC-UV/DAD.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9][13] Volatilized samples are separated in a capillary column based on their boiling points and interaction with the stationary phase. As components elute from the column, they enter the ion source of the mass spectrometer (typically via Electron Ionization, EI), where they are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a chemical "fingerprint" for identification.[14] For quantification, the instrument can operate in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions for this compound are monitored, drastically increasing sensitivity and selectivity.

Experimental Protocol: GC-MS

4.2.1 Reagents and Materials

-

This compound reference standard (purity ≥98%)

-

GC-grade or equivalent high-purity solvents (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate (for drying extracts, if needed)

4.2.2 Preparation of Standards and Samples

-

Primary Stock Standard (1000 µg/mL): Prepare as described in section 3.2.2, but use a volatile GC-compatible solvent like ethyl acetate.

-

Working Standards: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL) by serial dilution of the stock standard with the same solvent.

-

Sample Preparation:

-

The key is to extract this compound into a volatile, non-polar solvent and remove non-volatile matrix components.

-

A typical approach involves liquid-liquid extraction of an aqueous sample with dichloromethane or ethyl acetate. The organic layer is then collected, dried over anhydrous sodium sulfate, and concentrated under a gentle stream of nitrogen if necessary.

-

The final sample should be reconstituted in the analysis solvent to a concentration within the calibration range.

-

Note: Derivatization is generally not required for this compound but may be considered if peak tailing or thermal degradation is observed.

-

4.2.3 Instrumentation and GC-MS Conditions

| Parameter | Recommended Condition | Rationale |

| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | Provides robust separation and sensitive mass detection. |

| Column | DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar (5% phenyl)-methylpolysiloxane column is a versatile choice for separating a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis. |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Temperature program designed to elute this compound in a reasonable time with good peak shape. |

| Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Source Temp. | 230 °C | Standard operating temperature for an EI source. |

| MS Mode | Full Scan (m/z 50-400) for identification; SIM for quantification | Full scan is used to confirm the identity of this compound. SIM mode significantly enhances sensitivity. |

| SIM Ions | Select a quantifier and 1-2 qualifier ions from the mass spectrum (e.g., molecular ion and major fragments).[14] | Monitoring multiple ions increases the confidence of identification and quantification. |

4.2.4 Data Analysis

-

Confirm the identity of the this compound peak in samples by comparing its retention time and mass spectrum to that of a reference standard.

-

Generate a SIM calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

-

Perform a linear regression (r² should be ≥0.998).

-

Quantify this compound in samples using the calibration curve. The ratio of qualifier to quantifier ions in the sample should match that of the standard within a predefined tolerance (e.g., ±20%).

GC-MS Workflow Diagram

Sources

- 1. database.ich.org [database.ich.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. agilent.com [agilent.com]

- 5. The use of azo compounds in the spectrophotometric determination of drugs [sawauniversity.edu.iq]

- 6. worldwidejournals.com [worldwidejournals.com]

- 7. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. pjps.pk [pjps.pk]

- 12. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phcogj.com [phcogj.com]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for the Utilization of Azoxyaniline in Pigment and Polymer Manufacturing

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Chemistry of Azoxyaniline

This compound, a member of the azoxy compound family, presents a unique molecular architecture characterized by the central azoxy (-N=N(O)-) functional group flanked by aromatic amine moieties. This structure is a nexus of chemical reactivity, offering pathways to a diverse array of materials, from vibrant pigments to high-performance polymers. The azoxy group, being the oxidized counterpart of the more common azo group, imparts distinct electronic and steric properties that can be harnessed to create materials with tailored characteristics.[1] This guide provides a comprehensive overview of the application of this compound in the synthesis of pigments and polymers, complete with detailed experimental protocols and the underlying scientific rationale.

The amine functionalities on the this compound backbone serve as reactive handles for two primary classes of transformations: diazotization for pigment synthesis and polycondensation for the creation of polymers like polyamides and polyimides. Understanding the principles of these reactions is paramount to successfully leveraging this compound as a precursor in materials science.

Part 1: Synthesis of this compound-Based Pigments

The synthesis of azo pigments, a class of organic colorants that constitute a significant portion of commercially available pigments, traditionally involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate.[2][3] this compound, possessing primary amine groups, is a suitable candidate for the synthesis of novel bis-azo or poly-azo pigments, where the azoxy core can influence the final color and properties of the pigment.

Mechanism and Rationale

The synthesis is a two-step process:

-

Diazotization: The primary amine groups of this compound are converted into diazonium salts in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol or an aniline derivative.[3] The electron-donating groups on the coupling component facilitate the electrophilic aromatic substitution reaction, leading to the formation of the azo linkage (-N=N-). The choice of coupling component is a key determinant of the final pigment's color.

The general workflow for the synthesis of an this compound-based pigment is depicted below:

Caption: Workflow for this compound-Based Pigment Synthesis.

Experimental Protocol: Synthesis of a Bis-Azo Pigment from 4,4'-Azoxyaniline and Naphthol AS

This protocol is adapted from general procedures for synthesizing historical azo pigments.[4]

Materials:

-

4,4'-Azoxyaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Naphthol AS (or other suitable coupling agent)

-

Sodium hydroxide (NaOH)

-

Acetonitrile

-

Ice

-

Distilled water

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer

-

Beakers

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of the Diazo Component:

-

In a well-ventilated fume hood, dissolve a specific molar amount of 4,4'-azoxyaniline in a mixture of concentrated HCl and water in a three-necked flask, cooling the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline solution while maintaining the temperature between 0-5 °C. The reaction is exothermic, so slow addition is critical.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the this compound bis(diazonium) salt.

-

-

Preparation of the Coupling Component:

-

In a separate beaker, dissolve a stoichiometric amount (typically a 2:1 molar ratio of coupling agent to this compound) of Naphthol AS in an aqueous solution of sodium hydroxide. This deprotonates the hydroxyl group, making the aromatic ring more electron-rich and thus more reactive.

-

-

Azo Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. A brightly colored precipitate, the bis-azo pigment, should form immediately.

-

Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Filter the precipitated pigment using a Buchner funnel.

-

Wash the pigment cake thoroughly with distilled water until the filtrate is neutral to remove any unreacted starting materials and salts.

-

Dry the pigment in an oven at a temperature that will not cause decomposition (e.g., 60-80 °C).

-

Self-Validation and Characterization:

The synthesized pigment should be characterized to confirm its identity and purity.

| Technique | Purpose | Expected Outcome |

| FTIR Spectroscopy | To identify functional groups.[5][6] | Presence of N=N stretching vibrations (azo), C=O (if applicable from the coupler), and characteristic aromatic peaks. Absence of N-H stretching from the primary amine of the starting material. |

| UV-Vis Spectroscopy | To determine the color and absorption properties.[5][6] | A characteristic absorption maximum in the visible region, which dictates the color of the pigment. |

| NMR Spectroscopy | To elucidate the detailed chemical structure.[5][6] | Complex aromatic signals corresponding to the protons on the this compound and coupling agent moieties. |

| Mass Spectrometry | To confirm the molecular weight.[4] | A molecular ion peak corresponding to the calculated mass of the bis-azo pigment. |

Part 2: Synthesis of this compound-Based Polymers

The diamine nature of this compound makes it a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyimides through step-growth polymerization. The incorporation of the rigid and polar azoxy group into the polymer backbone is expected to influence the material's thermal stability, mechanical properties, and solubility.[7]

Section 2.1: Synthesis of this compound-Based Polyamides

Polyamides are synthesized by the condensation reaction between a diamine and a diacid chloride or a dicarboxylic acid.[8]

Mechanism and Rationale:

The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the amine nitrogen of this compound attacks the electrophilic carbonyl carbon of the diacid chloride. This is followed by the elimination of HCl, forming a stable amide linkage. The use of a base, such as triethylamine or pyridine, is often necessary to neutralize the HCl byproduct, which would otherwise protonate the amine and halt the polymerization.

Caption: Workflow for this compound-Based Polyamide Synthesis.

Experimental Protocol: Synthesis of a Polyamide from 4,4'-Azoxyaniline and Terephthaloyl Chloride

This protocol is adapted from general procedures for the synthesis of aromatic polyamides.[9]

Materials:

-

4,4'-Azoxyaniline (recrystallized to high purity)

-

Terephthaloyl chloride (or other diacid chloride)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Triethylamine (anhydrous)

-

Methanol

Equipment:

-

Flame-dried three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel

-

Syringes

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Monomer Dissolution:

-

In a flame-dried, nitrogen-purged flask, dissolve a precise amount of 4,4'-azoxyaniline in anhydrous DMF.

-

Add triethylamine to the solution.

-

-

Polymerization:

-

In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMF.

-

Slowly add the diacid chloride solution dropwise to the stirred diamine solution at room temperature. The reaction is often exothermic.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours (e.g., 12-24 hours) to allow for high molecular weight polymer formation. The viscosity of the solution will increase as the polymer chains grow.

-

-

Isolation and Purification:

-

Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polyamide.

-

Filter the fibrous or powdered polymer using a Buchner funnel.

-

Wash the polymer thoroughly with methanol and then water to remove any unreacted monomers, oligomers, and salts.

-

Dry the polyamide in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

-

Section 2.2: Synthesis of this compound-Based Polyimides

Polyimides are known for their exceptional thermal stability and are typically synthesized in a two-step process involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.[10][11]

Mechanism and Rationale:

-

Poly(amic acid) Formation: The diamine (this compound) reacts with a dianhydride at room temperature in a polar aprotic solvent to form a soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then converted to the final polyimide by heating at high temperatures (thermal imidization) or by using a chemical dehydrating agent. This step involves the cyclization of the amic acid units to form the stable imide ring, with the elimination of water.

Experimental Protocol: Synthesis of a Polyimide from 4,4'-Azoxyaniline and Pyromellitic Dianhydride (PMDA)

This protocol is adapted from general procedures for the synthesis of aromatic polyimides.[10][12]

Materials:

-

4,4'-Azoxyaniline (high purity)

-

Pyromellitic dianhydride (PMDA, high purity)

-

N,N-Dimethylacetamide (DMAc, anhydrous)

-

Acetic anhydride

-

Pyridine

Equipment:

-

Flame-dried three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet

-

Syringes

-

Glass plates for film casting

-

High-temperature oven

Procedure:

-

Poly(amic acid) Synthesis:

-

In a flame-dried, nitrogen-purged flask, dissolve a precise amount of 4,4'-azoxyaniline in anhydrous DMAc.

-

Slowly add an equimolar amount of solid PMDA to the stirred diamine solution in portions. Keep the temperature low (e.g., 0-5 °C) initially to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for several hours (e.g., 8-12 hours) to form a viscous poly(amic acid) solution.

-

-

Thermal Imidization (for film formation):

-

Cast the poly(amic acid) solution onto a clean glass plate.

-

Place the cast film in a high-temperature oven and heat it in a stepwise manner, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour, to drive the imidization and remove the solvent.[11]

-

After cooling, the resulting polyimide film can be peeled off the glass plate.

-

-

Chemical Imidization (for powder isolation):

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine.

-

Stir the mixture at room temperature for several hours. The polyimide will precipitate out of the solution.

-

Filter the polymer, wash it thoroughly with a suitable solvent like methanol, and dry it in a vacuum oven.

-

Polymer Characterization:

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.

| Technique | Purpose | Expected Outcome |

| FTIR Spectroscopy | To confirm the formation of amide or imide linkages.[5][6] | For polyamides: presence of N-H and C=O stretching of the amide group. For polyimides: characteristic imide C=O stretching bands and disappearance of amic acid bands. |

| NMR Spectroscopy | To elucidate the polymer's microstructure.[5][6] | Aromatic and amide/imide proton signals consistent with the expected polymer repeat unit. |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution.[10] | Provides information on the average chain length and polydispersity of the polymer. |

| Thermogravimetric Analysis (TGA) | To evaluate thermal stability.[13] | Determines the decomposition temperature of the polymer, indicating its upper service temperature. |

| Differential Scanning Calorimetry (DSC) | To determine thermal transitions like the glass transition temperature (Tg).[7] | The Tg is a critical parameter for understanding the mechanical properties of the polymer at different temperatures. |

| Mechanical Testing | To evaluate properties like tensile strength and modulus.[14] | Provides data on the strength and stiffness of the polymer, often performed on cast films. |

Safety and Handling of this compound

While a specific safety data sheet (SDS) for this compound may not be readily available, its handling should be approached with caution, drawing parallels from related aromatic amines and azoxy compounds.[15][16][17][18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of novel pigments and high-performance polymers. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile molecule. By carefully controlling reaction conditions and thoroughly characterizing the resulting materials, new pigments with unique colors and polymers with enhanced thermal and mechanical properties can be developed. The inherent structure of this compound offers a rich playground for chemical innovation in materials science.

References

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing.

-

(PDF) Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. ResearchGate. Available at: [Link]

-

Azo pigments: Their history, synthesis, properties, and use in artists' materials. ResearchGate. Available at: [Link]

-

(PDF) Synthesis of Historical Azo Pigments: The Challenge and Opportunity of the Nearly Forgotten. ResearchGate. Available at: [Link]

-

Material Safety Data Sheet - 4,4' -Azoxyanisole. Cole-Parmer. Available at: [Link]

- The Synthesis of Azo Dyes. Unknown Source.

-

(PDF) Study of aniline polymerization reactions through the particle size formation in acidic and neutral medium. ResearchGate. Available at: [Link]

-

(PDF) Poly(methoxy-NNO-azoxyethene), a new polymer for active binders in solid composite propellants. ResearchGate. Available at: [Link]

-

Synthesis of aromatic polynitroso compounds: Towards functional azodioxy-linked porous polymers. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings. MDPI. Available at: [Link]

-

Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. PMC. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. ResearchGate. Available at: [Link]

-

Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics. PMC. Available at: [Link]

-

Synthesis of aromatic polynitroso compounds: Towards functional azodioxy-linked porous polymers. PMC - PubMed Central. Available at: [Link]

-

Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. Available at: [Link]

-

Classifications, properties, recent synthesis and applications of azo dyes. PMC. Available at: [Link]

-

Nano-dispersible azo pigments from lignin: a new synthetic approach and epoxy-polyamine composite coating. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. Available at: [Link]

-

Synthesis and characterization of composites based on polyaniline and styrene–divinylbenzene copolymer using benzoyl peroxide as oxidant agent. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of New Fluorinated Polyimides derived from 9, 10-bis[3'-trifluoromethyl-4'(4''-aminobenzoxy) benzyl] Anthracene. ResearchGate. Available at: [Link]

-

Azoxy Compounds—From Synthesis to Reagents for Azoxy Group Transfer Reactions. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impactfactor. Available at: [Link]

-

"Thermodynamic Properties of Polymers". In. Free. Available at: [Link]

- Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Unknown Source.

-

(PDF) Synthesis and characterization of organosoluble polyamides from quinoxaline based diamine. ResearchGate. Available at: [Link]

-

Synthesis of novel colorless polyimides from benzimidazole diamines with various linearity. ResearchGate. Available at: [Link]

-

Making Red Paint from Bugs. YouTube. Available at: [Link]

-

Synthesis of succinic acid‐based polyamide through direct solid‐state polymerization method. ResearchGate. Available at: [Link]

-

Synthesis of aromatic polynitroso compounds. Semantic Scholar. Available at: [Link]

-

New one-step synthesis of polyimides in salicylic acid. ResearchGate. Available at: [Link]

-

Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties. CORE. Available at: [Link]

-

Safety Data Sheet: aniline. Chemos GmbH&Co.KG. Available at: [Link]

-

Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC. Available at: [Link]

-

On the Mechanical, Thermal, and Rheological Properties of Polyethylene/Ultra-High Molecular Weight Polypropylene Blends. MDPI. Available at: [Link]

-

Azoxy Compounds-From Synthesis to Reagents for Azoxy Group Transfer Reactions. PubMed. Available at: [Link]

-

Safety Data Sheet. Angene Chemical. Available at: [Link]

-

Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. ResearchGate. Available at: [Link]

Sources

- 1. Azoxy Compounds-From Synthesis to Reagents for Azoxy Group Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of aromatic polynitroso compounds: Towards functional azodioxy-linked porous polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. chemos.de [chemos.de]

- 19. angenechemical.com [angenechemical.com]

Troubleshooting & Optimization

troubleshooting guide for the purification of azoxyaniline

Welcome to the technical support center for the purification of azoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this compound. The following information is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Section 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, achieving high purity and yield with this compound can be challenging. This section addresses common issues encountered during the recrystallization of this compound.

Question 1: My this compound product will not crystallize out of solution, even after cooling. What is going wrong?

Answer:

Failure to crystallize is a common issue that can be attributed to several factors. The primary reason is often related to the choice of solvent and the concentration of the solution.

-